Bicyclo[1.1.1]pentane-1-sulfonamide

γ-secretase inhibition ADME optimization phenyl bioisostere

Lead series suffering from poor solubility (<20 µM) or rapid hepatic clearance attributable to a para-substituted phenyl sulfonamide? BCP-sulfonamide offers a quantitatively validated rescue strategy. This strained bicyclo[1.1.1]pentane scaffold replaces planar aromatic rings while preserving sulfonamide H-bond capacity, delivering multiparameter gains unattainable with cyclopropyl, tetrazol, or tert-butyl alternatives. - 7.4× aqueous solubility improvement vs. phenyl progenitors; 4.6× higher PAMPA permeability - 2.4× longer human microsomal half-life (48 ± 11 min); LogP reduction of 1.8 ± 0.3 log units - Fsp³ = 1.0; TPSA 60.16 Ų; bench-stable BCP-SO₂Na precursor route available Supplied at ≥97% purity with full QC documentation. Sealed dry storage at 2-8°C; ambient shipping. Ideal for CNS-penetrant candidates, PROTAC linker applications, and parallel sulfonamide library synthesis.

Molecular Formula C5H9NO2S
Molecular Weight 147.19
CAS No. 2413074-53-8
Cat. No. B2504287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[1.1.1]pentane-1-sulfonamide
CAS2413074-53-8
Molecular FormulaC5H9NO2S
Molecular Weight147.19
Structural Identifiers
SMILESC1C2CC1(C2)S(=O)(=O)N
InChIInChI=1S/C5H9NO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2,(H2,6,7,8)
InChIKeyVSGFXWVXQMJJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[1.1.1]pentane-1-sulfonamide (CAS 2413074-53-8) Baseline Overview for Scientific Procurement


Bicyclo[1.1.1]pentane-1-sulfonamide (BCP-sulfonamide; CAS 2413074-53-8, C₅H₉NO₂S, MW 147.19) is the parent member of the bicyclo[1.1.1]pentane sulfonamide class [1]. The compound features a highly strained, cage-like bicyclo[1.1.1]pentane (BCP) core directly attached to a primary sulfonamide (–SO₂NH₂) group. This scaffold serves as a validated nonclassical bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups in medicinal chemistry [2]. Distinct from aromatic sulfonamides, the saturated BCP framework eliminates planarity, reducing aromatic ring count while preserving key hydrogen-bonding capacity [2]. The compound is commercially available as a research building block (purity typically ≥97%) for derivatization into bioactive sulfonamide libraries and late-stage functionalization studies [1].

Why Generic Phenyl or Alkyl Sulfonamide Substitution Cannot Replicate Bicyclo[1.1.1]pentane-1-sulfonamide Performance


Bicyclo[1.1.1]pentane-1-sulfonamide is not functionally interchangeable with conventional phenyl sulfonamides (e.g., benzenesulfonamide), alkyl sulfonamides, or even other strained-ring bioisosteres. The BCP scaffold confers a unique combination of three-dimensional saturation (Fsp³ = 1.0), reduced aromatic ring count, and altered electrostatic potential at the sulfonamide oxygen centers (–48 kcal/mol via DFT vs. –42 kcal/mol for benzene analogs) that collectively drive differential aqueous solubility, passive permeability, and metabolic stability . In head-to-head comparisons, BCP-sulfonamide-modified drug candidates have demonstrated up to 7.4× higher aqueous solubility, 4.6× greater PAMPA permeability, and 2.4× longer human microsomal half-life versus their phenyl-containing progenitors, while maintaining target potency within 1.2-fold [1]. Generic substitution with a standard phenyl sulfonamide, cyclopropyl, tetrazol, or tert-butyl bioisostere fails to recapitulate this balanced property profile, as documented in systematic comparative analyses .

Bicyclo[1.1.1]pentane-1-sulfonamide Quantitative Differentiation Evidence vs. Comparators


γ-Secretase Inhibitor Scaffold Replacement: BCP-Sulfonamide vs. para-Fluorophenyl (BMS-708,163) — Maintained Potency with Multiparameter ADME Gains

Replacement of the para-fluorophenyl group in the γ-secretase inhibitor BMS-708,163 with a BCP-sulfonamide moiety yielded an analog with essentially equipotent enzyme inhibition (IC₅₀ = 2.1 nM vs. 1.8 nM for the parent) while delivering substantial improvements across four ADME parameters simultaneously [1].

γ-secretase inhibition ADME optimization phenyl bioisostere CNS drug design

Classical Bioisostere Comparison: BCP-Sulfonamide Outperforms Cyclopropyl, Tetrazol, and tert-Butyl Replacements in Combined LogP Reduction, Solubility, and Metabolic Stability

A systematic evaluation of para-substituted benzene replacements reveals that BCP-sulfonamide achieves the most favorable balance of lipophilicity reduction, aqueous solubility, and metabolic stability compared to cyclopropyl, tetrazol, and tert-butyl bioisosteres .

bioisostere ranking LogP reduction metabolic stability solubility enhancement

Synthetic Accessibility: Bench-Stable Sulfinate Precursor Enables Scalable BCP-Sulfonamide Library Synthesis Without Volatile Propellane Handling

Bicyclo[1.1.1]pentane-1-sulfonamide and its derivatives are now accessible via the bench-stable sodium BCP-sulfinate (BCP-SO₂Na) intermediate, a four-step scalable route from commercially available precursors that avoids the use of hazardous, volatile [1.1.1]propellane gas [1]. This methodology contrasts sharply with earlier approaches requiring direct propellane manipulation and enables multigram production without chromatography or crystallization [1].

scalable synthesis building block library synthesis sodium BCP-sulfinate

Electrostatic Potential Enhancement: BCP-Sulfonamide Oxygen Centers Show Stronger Hydrogen-Bond Acceptor Character vs. Benzene Sulfonamide Analogs

Density functional theory (DFT) calculations demonstrate that the strained BCP geometry enhances the hydrogen-bond acceptor strength of the sulfonamide group. The calculated electrostatic potential (ESP) at sulfonamide oxygen centers is –48 kcal/mol for BCP-sulfonamide derivatives, compared to –42 kcal/mol for benzene sulfonamide analogs .

DFT calculation electrostatic potential hydrogen bonding target engagement

Transition Metal-Free Library Synthesis: Merck Methodology Enables Sulfonyl Halide-Free Access to Diverse BCP-Sulfonamides vs. Conventional Routes

A recently disclosed Merck methodology employs a transition metal-free, three-component reaction among BCP-containing N-tosyl hydrazones, DABSO (SO₂ surrogate), and amines to produce BCP-sulfonamides without using sulfonyl halides [1]. This approach circumvents the chemical instability challenges associated with BCP-sulfonyl halides that plague conventional sulfonamide synthesis [1].

transition metal-free three-component reaction library synthesis DABSO

Topological Polar Surface Area Reduction: BCP-Sulfonamide Lowers TPSA by 18–22 Ų vs. Aromatic Sulfonamide Counterparts While Preserving 3D Character

The BCP-sulfonamide scaffold reduces topological polar surface area (TPSA) by 18–22 Ų compared to aromatic sulfonamide counterparts while maintaining the three-dimensional character critical for target engagement . The predicted TPSA for Bicyclo[1.1.1]pentane-1-sulfonamide is 60.16 Ų .

TPSA drug-likeness 3D character oral bioavailability

Highest-Impact Application Scenarios for Bicyclo[1.1.1]pentane-1-sulfonamide Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Phenyl Ring Replacement in γ-Secretase and Related Neurological Targets

BCP-sulfonamide is the scaffold of choice when replacing a para-substituted phenyl ring in CNS-penetrant drug candidates where simultaneous optimization of potency, aqueous solubility, passive permeability, and metabolic stability is required. The validated γ-secretase inhibitor case study demonstrates that BCP-sulfonamide maintains target potency (IC₅₀ within 1.2× of parent) while delivering 7.4× solubility improvement, 4.6× permeability enhancement, 2.4× longer microsomal half-life, and 4.0× higher oral AUC in mouse [1]. This multiparameter gain is not replicated by cyclopropyl, tetrazol, or tert-butyl alternatives .

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry teams building BCP-containing sulfonamide libraries should procure BCP-sulfonamide building blocks derived from the bench-stable BCP-SO₂Na intermediate or utilize the transition metal-free three-component methodology. Both routes enable efficient parallel synthesis without hazardous propellane or unstable sulfonyl halide intermediates, facilitating systematic SAR campaigns [2][3].

PROTAC and Bifunctional Degrader Design Requiring Rigid, Three-Dimensional Linkers

The rigid BCP-sulfonamide scaffold enhances PROTAC efficacy by providing a structurally defined, three-dimensional linkage between target-binding and E3 ligase-recruiting moieties. The scaffold's reduced TPSA (60.16 Ų, 18–22 Ų lower than aromatic sulfonamide comparators) and enhanced hydrogen-bond acceptor strength (–48 kcal/mol ESP at oxygen centers vs. –42 kcal/mol for benzene analogs) support both permeability and target engagement requirements of bifunctional degraders .

Bioisostere-Driven Physicochemical Property Optimization in Lead Optimization Programs

When a lead series suffers from poor solubility (<20 µM), low permeability (<3 ×10⁻⁶ cm/s), or rapid hepatic clearance (t₁/₂ <20 min) attributable to a para-substituted phenyl sulfonamide, replacement with BCP-sulfonamide offers a quantitatively validated rescue strategy. Systematic comparative data show BCP-sulfonamide delivers LogP reduction of 1.8 ± 0.3 log units, solubility of 0.45 ± 0.12 mg/mL, and metabolic t₁/₂ of 48 ± 11 min — an optimal balance not achieved by cyclopropyl, tetrazol, or tert-butyl alternatives .

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